![molecular formula C19H21N3O3 B4389466 N-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4389466.png)
N-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Overview
Description
The compound N-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is a complex organic molecule that features a benzimidazole core linked to a methoxyphenoxypropyl group and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Methoxyphenoxypropyl Group: This step involves the reaction of the benzimidazole intermediate with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The methoxyphenoxypropyl group can enhance the compound’s binding affinity and specificity, while the formamide group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
N-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: can be compared with other benzimidazole derivatives such as:
2-(2-methoxyphenyl)-1H-benzimidazole: Lacks the formamide group, which may affect its binding properties.
1-(3-(2-methoxyphenoxy)propyl)-1H-benzimidazole: Lacks the formamide group, which may influence its solubility and reactivity.
The presence of the formamide group in This compound makes it unique, potentially enhancing its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-9-4-5-10-18(17)25-12-6-11-22-16-8-3-2-7-15(16)21-19(22)13-20-14-23/h2-5,7-10,14H,6,11-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUSAWIXDRVILP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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